molecular formula C5H2BrFIN B6343507 5-Bromo-2-fluoro-3-iodopyridine CAS No. 1214376-88-1

5-Bromo-2-fluoro-3-iodopyridine

Cat. No.: B6343507
CAS No.: 1214376-88-1
M. Wt: 301.88 g/mol
InChI Key: AVDATZWZGDTYDM-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-iodopyridine is a heterocyclic organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

    Halogen Exchange Reaction: One common method involves the halogen exchange reaction where 2,5-dibromopyridine reacts with sodium iodide in the presence of a suitable solvent like acetonitrile.

    Lithiation and Iodination: Another method involves the lithiation of 5-bromo-2-fluoropyridine followed by iodination.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogen exchange reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium iodide, potassium fluoride, and other nucleophiles in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts, aryl boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

    Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

5-Bromo-2-fluoro-3-iodopyridine is utilized in various fields of scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-fluoro-3-iodopyridine’s unique combination of bromine, fluorine, and iodine atoms provides a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo selective substitution and cross-coupling reactions sets it apart from other halogenated pyridines.

Properties

IUPAC Name

5-bromo-2-fluoro-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDATZWZGDTYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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